N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide
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Overview
Description
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide is a complex organic compound with a molecular formula of C19H16F3N3O4 . This compound features a pyrrolidine ring, a trifluoromethyl group, and a methoxybenzohydrazide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Methoxybenzohydrazide Moiety: This step involves the reaction of the intermediate compound with methoxybenzohydrazide under specific conditions.
Chemical Reactions Analysis
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzohydrazide moiety.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group may play a role in binding to proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide include:
2-(2,5-dioxo-1-(3-trifluoromethyl-phenyl)-pyrrolidin-3-ylsulfanyl)-benzoic acid: This compound shares the pyrrolidine and trifluoromethyl groups but differs in the attached moieties.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but lack the trifluoromethyl and methoxybenzohydrazide groups.
The uniqueness of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H16F3N3O4 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-2-methoxybenzohydrazide |
InChI |
InChI=1S/C19H16F3N3O4/c1-29-15-8-3-2-7-13(15)17(27)24-23-14-10-16(26)25(18(14)28)12-6-4-5-11(9-12)19(20,21)22/h2-9,14,23H,10H2,1H3,(H,24,27) |
InChI Key |
JJKVJCOZGYZCDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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